![molecular formula C17H15IN4O B6636282 N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide](/img/structure/B6636282.png)
N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with specific receptors in the human body, which makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide involves its ability to bind to specific receptors in the human body. This binding triggers a series of biological responses that can have various effects on the body, depending on the specific receptor that is targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide can vary depending on the specific receptor that is targeted. Some of the potential effects of this compound include changes in cell signaling pathways, alterations in gene expression, and modulation of immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide in lab experiments is its ability to selectively target specific receptors in the human body. This makes it a useful tool for studying the biological effects of these receptors and developing new drugs that target them. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.
Zukünftige Richtungen
There are many potential future directions for research involving N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide. Some possible areas of focus include further studies on the compound's mechanism of action, the development of new drugs based on its structure, and the exploration of its potential applications in the treatment of various diseases and conditions. Additionally, researchers may also investigate the potential use of this compound as a tool for studying specific receptors in the human body and understanding their biological functions.
Synthesemethoden
The synthesis of N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the use of various reagents and catalysts, such as iodine, pyridine, and palladium. The process typically takes several hours to complete and requires careful monitoring to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in the development of new drugs. This compound has been shown to interact with specific receptors in the human body, which makes it a promising candidate for the treatment of various diseases and conditions.
Eigenschaften
IUPAC Name |
N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN4O/c1-11-9-13(18)6-7-15(11)21-17(23)14-10-20-22(12(14)2)16-5-3-4-8-19-16/h3-10H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOYRDVYUVAYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.